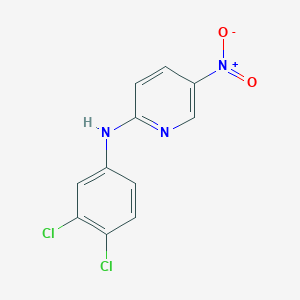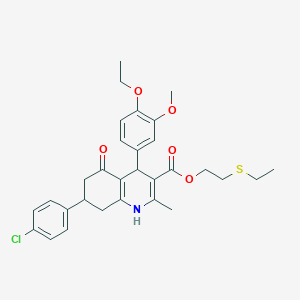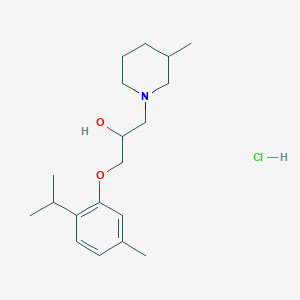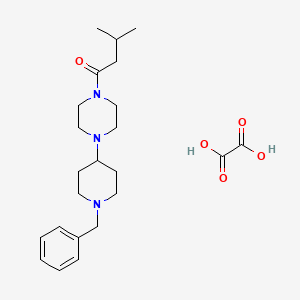
N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, commonly known as DCNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a selective inhibitor of protein kinase C (PKC) and its role in the regulation of cellular signaling pathways.
Aplicaciones Científicas De Investigación
DCNP has been extensively studied for its potential applications in scientific research. One of the primary uses of DCNP is as a selective inhibitor of N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, which plays a crucial role in the regulation of cellular signaling pathways. DCNP has been shown to inhibit the activity of N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine in vitro and in vivo, making it a promising tool for studying the role of N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine in various cellular processes.
Mecanismo De Acción
DCNP exerts its inhibitory effects on N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine by binding to the regulatory domain of the enzyme, thereby preventing its activation by diacylglycerol (DAG) and other activators. This results in the inhibition of downstream signaling pathways that are regulated by N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, including those involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DCNP has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, DCNP has been shown to inhibit the activity of other enzymes such as protein kinase A (PKA) and cAMP phosphodiesterase. DCNP has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of DCNP for lab experiments is its selectivity for N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, which allows researchers to study the role of this enzyme in various cellular processes. However, DCNP also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on DCNP. One area of interest is the development of new analogs of DCNP with improved selectivity and potency. Another area of interest is the use of DCNP as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the cellular signaling pathways regulated by N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine and the role of DCNP in these pathways.
Conclusion:
In conclusion, DCNP is a chemical compound that has gained significant attention in scientific research due to its potential applications as a selective inhibitor of N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine and its role in the regulation of cellular signaling pathways. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCNP have been discussed in this paper. Further research on DCNP is needed to fully understand its potential applications in scientific research and as a therapeutic agent.
Métodos De Síntesis
DCNP can be synthesized through a series of chemical reactions involving the condensation of 3,4-dichloroaniline and 5-nitropyridine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure DCNP.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-5-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-9-3-1-7(5-10(9)13)15-11-4-2-8(6-14-11)16(17)18/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGWKIBAWGZKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4949523.png)
![3-(4-fluorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949529.png)
![4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate](/img/structure/B4949537.png)
![1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4949545.png)
![1-(4-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949548.png)

![2-[(4-bromobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4949566.png)


![2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide](/img/structure/B4949594.png)


![N-(4-methoxybenzyl)-N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4949617.png)
![5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol](/img/structure/B4949618.png)